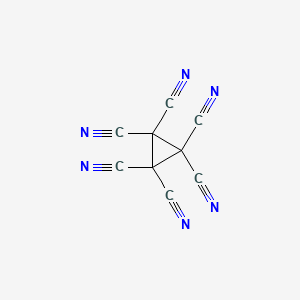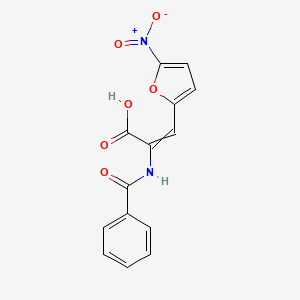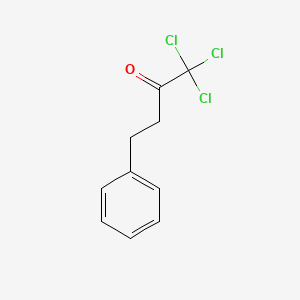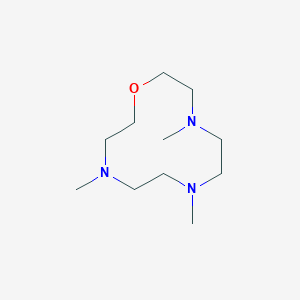
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the chemical industry. This compound, in particular, is valued for its stability and effectiveness as a radical initiator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes using high heat exchange capacity equipment. The process ensures efficient mixing and reaction of the starting materials, leading to high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene undergoes several types of reactions, including:
Oxidation: The peroxide bond can undergo homolysis to generate free radicals, which can further react with other molecules.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like sulfuric acid, nitric acid, and hydrochloric acid. These reactions are typically conducted under controlled temperatures to prevent runaway reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized products, while substitution reactions can yield a range of substituted derivatives.
Applications De Recherche Scientifique
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of cancer treatment where free radicals can be used to target cancer cells.
Mécanisme D'action
The primary mechanism of action for 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a radical initiator and cross-linking agent.
Di-tert-butyl peroxide: Commonly used as a radical initiator in organic synthesis and polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly effective in applications requiring controlled radical generation.
Propriétés
Numéro CAS |
138504-37-7 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-tert-butylperoxy-1,3,3-trimethyl-2H-indene |
InChI |
InChI=1S/C16H24O2/c1-14(2,3)17-18-16(6)11-15(4,5)12-9-7-8-10-13(12)16/h7-10H,11H2,1-6H3 |
Clé InChI |
AHVFHVYGMOYLLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C21)(C)OOC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)




![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)



![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)


